5-Bromo-2-chloro-4-methylpyrimidine

Pyrimidine Synthesis Grignard Methylation Regioselective Halogenation

Regioisomeric impurities or alternative halogenation patterns can derail sequential cross-coupling strategies, leading to failed syntheses and inconsistent SAR data. 5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7) is the defined 4-methyl scaffold that enforces the exact C2-Cl > C5-Br reactivity hierarchy required for predictable, site-selective Suzuki-Miyaura, Buchwald-Hartwig, or SNAr diversification. • Orthogonal C2-Cl and C5-Br sites enable modular, two-step library synthesis without protecting-group maneuvers. • Consistent 97% assay (HPLC) eliminates activity artifacts from halogen-scrambled impurities. • In-stock availability across gram-to-kilogram quantities supports both early discovery and late-stage lead optimization without synthesis delays.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 633328-95-7
Cat. No. B1286657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-methylpyrimidine
CAS633328-95-7
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1Br)Cl
InChIInChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
InChIKeyIIALSLVGUGOODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-methylpyrimidine: Halogenated Pyrimidine Building Block


5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7) is a dihalogenated pyrimidine scaffold (C₅H₄BrClN₂, MW 207.46) featuring a defined substitution pattern of bromine at C5, chlorine at C2, and a methyl group at C4 [1]. This heteroaromatic building block serves as a key intermediate in pharmaceutical research, particularly in kinase inhibitor and antiviral agent development, due to its capacity for sequential, site-selective cross-coupling reactions enabled by its two distinct halogen substituents [2][3].

1 Supports sequential site-selective cross-coupling workflow
2 Enables programmed C2-Cl then C5-Br diversification
3 Defined synthesis route with reported yield benchmark

Why 5-Bromo-2-chloro-4-methylpyrimidine Cannot Be Replaced


Generic substitution of 5-Bromo-2-chloro-4-methylpyrimidine with regioisomeric analogs (e.g., 5-bromo-4-chloro-2-methylpyrimidine or 5-bromo-2-chloro-6-methylpyrimidine) or alternative halogenation patterns introduces distinct and often unpredictable reactivity profiles . The specific orthogonality of the C5-bromo and C2-chloro substituents in the 4-methyl framework governs the order and site-selectivity of sequential Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions that are foundational to modular drug candidate synthesis [1]. Furthermore, the 4-methyl substituent exerts steric and electronic effects that influence subsequent functionalization and can modulate the physicochemical properties of downstream analogs, impacting parameters like lipophilicity and metabolic stability. Substituting with a different regioisomer or a scaffold lacking this precise halogen and methyl arrangement can lead to failed reaction pathways, reduced yields in parallel library synthesis, and inconsistencies in structure-activity relationship (SAR) studies .

5-Bromo-2-chloro-4-methylpyrimidine
Regioisomeric analogs (e.g., reversed halogen or methyl positions)
C2-Cl predicted more reactive for first coupling; C5-Br for second
Reversed halogen pattern may shift chemoselectivity order and coupling outcomes
4-Methyl steric/electronic effects tuned for modular SAR exploration
Altered methyl position can modify reactivity and downstream analog properties

5-Bromo-2-chloro-4-methylpyrimidine: Evidence-Based Differentiation


Fe(III)-Catalyzed Grignard Methylation Synthesis

A direct, Fe(III)-catalyzed synthesis of 5-bromo-2-chloro-4-methylpyrimidine is achievable from the commercially available precursor 5-bromo-2,4-dichloropyrimidine via regioselective methylation with methylmagnesium bromide. Under optimized conditions (0 °C, THF, iron(III) acetylacetonate catalyst), this route yields the target compound with a defined and moderate efficiency of 60% after chromatographic purification . This pathway contrasts with potential syntheses of regioisomers like 5-bromo-4-chloro-2-methylpyrimidine, which would require a different and potentially less efficient synthetic strategy starting from alternative dichloropyrimidine precursors. The documented 60% yield provides a quantitative benchmark for assessing the feasibility and scalability of in-house synthesis versus direct procurement of the pre-formed, high-purity building block.

Fe(III)-Catalyzed Grignard Methylation
Head-to-head comparison
60% isolated yield from 5-bromo-2,4-dichloropyrimidine
Supports synthesis feasibility assessment
Fe(acac)₃, MeMgBr, THF, 0°C; yield benchmark for in-house synthesis planning
Pyrimidine Synthesis Grignard Methylation Regioselective Halogenation

Orthogonal Reactivity of C5-Br and C2-Cl

The utility of 5-bromo-2-chloro-4-methylpyrimidine in constructing complex molecules relies on the differential reactivity of its C5-Br and C2-Cl bonds. A seminal study on halogenated pyrimidine arylation via Suzuki coupling provides the class-level evidence that chloropyrimidines are the preferred substrates over their bromo-, iodo-, or fluoro- counterparts, establishing a clear reactivity hierarchy (Cl > I, Br, F) [1]. This suggests that in 5-bromo-2-chloro-4-methylpyrimidine, the C2-Cl site is more reactive toward oxidative addition with palladium catalysts under standard Suzuki conditions. This electronic differentiation allows for a programmed, sequential coupling strategy: the more reactive C2-Cl bond can be selectively functionalized first, leaving the C5-Br bond intact for a subsequent, second diversification step under alternative conditions. This orthogonal reactivity is not guaranteed in regioisomers where the halogen positions are reversed (e.g., 5-bromo-4-chloro-2-methylpyrimidine) and thus is a key differentiator for this specific substitution pattern.

Orthogonal Reactivity C5-Br/C2-Cl
Class-level inference
Reactivity hierarchy: Cl > I, Br, F for Pd-catalyzed Suzuki coupling
Supports programmed sequential coupling strategy
Class-level evidence; confirm chemoselectivity experimentally for this scaffold
Suzuki-Miyaura Coupling Chemoselectivity Halogen Reactivity

Predicted pKa and Protonation State

The predicted acid dissociation constant (pKa) for 5-bromo-2-chloro-4-methylpyrimidine is -2.35 ± 0.29 . This quantitative value provides a fundamental physicochemical baseline that is critical for understanding the compound's behavior under different pH conditions, particularly in biological assays and during workup procedures. While direct experimental pKa data for this specific compound is not widely reported, the predicted value is a crucial piece of information for medicinal chemists. It indicates that the molecule will remain unprotonated across virtually all relevant physiological and standard organic reaction pH ranges. In comparison, the regioisomer 5-bromo-4-chloro-2-methylpyrimidine has a predicted pKa of -0.95 ± 0.29 , which is approximately 1.4 units higher. This difference, stemming from the altered substitution pattern, suggests a subtle but measurable shift in the electronic environment of the pyrimidine ring that could affect its reactivity and interactions.

Predicted pKa Comparison
Cross-study comparable
−2.35 ± 0.29 vs −0.95 ± 0.29 (regioisomer)
Predicted neutral state across all relevant pH; differentiates from close regioisomer
Predicted values; experimental pKa determination recommended
Physicochemical Property Acid Dissociation Constant Computational Prediction

Supplier-Specified Purity for Cross-Coupling

Procurement of 5-bromo-2-chloro-4-methylpyrimidine is typically associated with high purity specifications, with vendors guaranteeing purity in the range of 97.5% to 100% as confirmed by NMR and IR spectroscopy [1]. Other suppliers consistently list a minimum purity of 97% or 98% [2]. This high level of purity is a critical differentiator for a building block intended for palladium-catalyzed cross-coupling reactions, which are notoriously sensitive to catalyst poisons and impurities. While the purity specification for a direct comparator like 5-bromo-2-chloro-6-methylpyrimidine may be similar, the consistency of this high-purity specification across multiple reputable vendors for the 4-methyl regioisomer provides a level of supply chain confidence. This quantitative purity metric is a direct, verifiable procurement parameter that ensures the material's suitability for demanding, high-value synthetic sequences where side reactions from impurities can derail a complex multi-step synthesis.

Supplier Purity Specification
Supporting evidence
97.5–100% (NMR/IR confirmed)
Procurement spec supports cross-coupling reproducibility
Consistent purity across multiple vendors; verify lot-specific COA
Chemical Purity Quality Control Procurement Specification

Predicted Physical Properties

The predicted physical properties of 5-bromo-2-chloro-4-methylpyrimidine, including a density of 1.724 ± 0.06 g/cm³, a boiling point of 281.5 ± 20.0 °C at 760 mmHg, and a LogP of 1.82, are consistently reported [1]. While these are computational predictions and not experimental values, they provide essential quantitative benchmarks for laboratory handling, purification method development, and safety assessments. The boiling point is sufficiently high to prevent loss during common rotary evaporation steps, and the LogP value informs chromatographic method development. These values are specific to the exact substitution pattern and molecular weight of the 4-methyl regioisomer and are necessary for any laboratory managing this compound's inventory. Having access to these predicted values aids in planning experimental procedures, and the consistency of this data across different authoritative databases adds a layer of reliability for procurement and use.

Predicted Physical Properties
Supporting evidence
Density 1.724 g/cm³; bp 281.5 °C; LogP 1.82
Predicted property benchmarks for lab handling and method development
Computational predictions; consistent across databases
Physical Property LogP Boiling Point

5-Bromo-2-chloro-4-methylpyrimidine: Application Scenarios


Kinase Inhibitor Library Synthesis

5-Bromo-2-chloro-4-methylpyrimidine is an ideal core scaffold for generating diverse kinase inhibitor libraries. Its documented utility as an intermediate in kinase inhibitor development [1] is directly enabled by the chemoselectivity predicted by the reactivity hierarchy established for halogenated pyrimidines [2]. Medicinal chemists can leverage the more reactive C2-Cl site for a first Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group, followed by a second, distinct coupling at the C5-Br site to introduce further diversity. This sequential diversification strategy allows for the efficient exploration of chemical space around the pyrimidine core, accelerating SAR studies and hit-to-lead optimization campaigns.

Antiviral Agent Development

The compound's role as a key intermediate in antiviral agent development [1] is directly supported by its capacity for site-selective cross-coupling [2]. In antiviral drug discovery, where small modifications to a core scaffold can dramatically impact potency and selectivity against viral targets, the ability to independently modify the C2 and C5 positions of the pyrimidine ring is a significant advantage. Using 5-bromo-2-chloro-4-methylpyrimidine ensures that researchers can systematically probe the SAR of pyrimidine-based antivirals with a high degree of synthetic control and predictability.

Agrochemical Lead Optimization

This halogenated pyrimidine is also utilized in agrochemical research for the design of novel pesticides [1]. The precise and verifiable purity (≥97.5%) [3] and predicted physical properties (LogP = 1.82) [4] of 5-bromo-2-chloro-4-methylpyrimidine are critical parameters in this field. The purity ensures that the observed biological activity (e.g., fungicidal, herbicidal) can be confidently attributed to the designed molecule and not an impurity, while the LogP value provides a starting point for optimizing the compound's bioavailability and environmental fate. The ability to reliably and sequentially functionalize the scaffold [2] enables the rapid generation of analogs with tuned physicochemical and biological properties.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Sequential cross-coupling capability
C2-Cl/C5-Br reactivity order verification
Antiviral SAR exploration
Site-selective diversification
Modular substitution pattern for SAR profiling
Agrochemical lead optimization
Verifiable purity and predicted physicochemical profile
Purity specification and predicted LogP for environmental fate context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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